molecular formula C17H26N8O5 B12385558 H-bAla-Gly-Arg-pNA

H-bAla-Gly-Arg-pNA

Cat. No.: B12385558
M. Wt: 422.4 g/mol
InChI Key: VHQJISLVPDAANV-ZDUSSCGKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-bAla-Gly-Arg-pNA involves the stepwise assembly of the peptide chain followed by the attachment of the para-nitroaniline group. The process typically starts with the protection of amino groups to prevent unwanted reactions. The peptide chain is then assembled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). After the peptide chain is complete, the para-nitroaniline group is attached to the C-terminus .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Scientific Research Applications

H-bAla-Gly-Arg-pNA is widely used in scientific research, particularly in the field of coagulation diagnostics. It serves as a substrate in thrombin generation assays, which are used to measure the rate of thrombin generation in plasma or whole blood samples. This information is crucial for diagnosing and monitoring coagulation disorders .

In addition to its use in coagulation diagnostics, this compound is also employed in research related to enzyme kinetics and inhibitor screening. The compound’s ability to release a detectable chromophore upon cleavage makes it a valuable tool for studying the activity of various proteases .

Mechanism of Action

The mechanism of action of H-bAla-Gly-Arg-pNA involves its cleavage by thrombin. Thrombin recognizes and binds to the peptide sequence, cleaving the bond between arginine and para-nitroaniline. This cleavage releases para-nitroaniline, which can be detected spectrophotometrically. The rate of para-nitroaniline release is proportional to the thrombin activity in the sample .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific peptide sequence and its use in thrombin generation assays. Its ability to release para-nitroaniline upon cleavage by thrombin makes it a valuable tool for studying thrombin activity and diagnosing coagulation disorders .

Properties

Molecular Formula

C17H26N8O5

Molecular Weight

422.4 g/mol

IUPAC Name

(2S)-2-[[2-(3-aminopropanoylamino)acetyl]amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide

InChI

InChI=1S/C17H26N8O5/c18-8-7-14(26)22-10-15(27)24-13(2-1-9-21-17(19)20)16(28)23-11-3-5-12(6-4-11)25(29)30/h3-6,13H,1-2,7-10,18H2,(H,22,26)(H,23,28)(H,24,27)(H4,19,20,21)/t13-/m0/s1

InChI Key

VHQJISLVPDAANV-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CCN)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCN)[N+](=O)[O-]

Origin of Product

United States

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